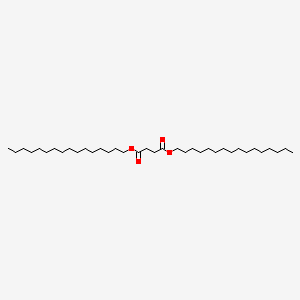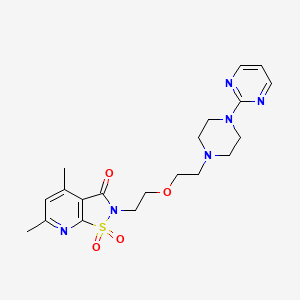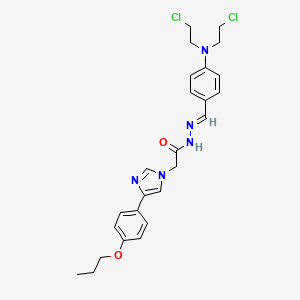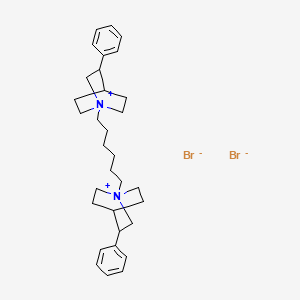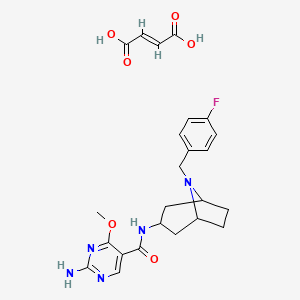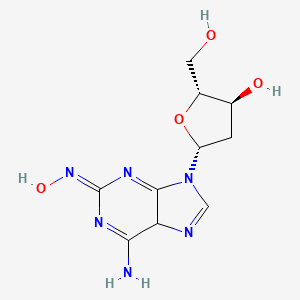
2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine typically involves multi-step organic reactions. One common method involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective amination and hydroxylation at the N6 position. The reaction conditions often include the use of protecting groups such as silyl ethers and reagents like ammonia or hydroxylamine under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Medicine: Investigated for its potential antiviral and anticancer properties, as well as its role in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications
Wirkmechanismus
The mechanism of action of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Molecular targets include DNA polymerases and other nucleic acid-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-hydroxyaminopurine: A similar compound with modifications at the purine ring, used in similar research applications.
2-Amino-N(sup 6)-methyl-2’-deoxyadenosine: Another analog with a methyl group at the N6 position, used in studies of DNA methylation and gene expression.
Uniqueness
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is unique due to its specific hydroxylation at the N6 position, which imparts distinct chemical and biological properties. This modification allows for unique interactions with nucleic acids and proteins, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
136494-33-2 |
|---|---|
Molekularformel |
C10H14N6O4 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[(2E)-6-amino-2-hydroxyimino-5H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-8-7-9(14-10(13-8)15-19)16(3-12-7)6-1-4(18)5(2-17)20-6/h3-7,17-19H,1-2H2,(H2,11,13,15)/t4-,5+,6+,7?/m0/s1 |
InChI-Schlüssel |
CTXDCYOZLBRTSE-CUWOBHIPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=N/C(=N/O)/N=C3N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NO)N=C3N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


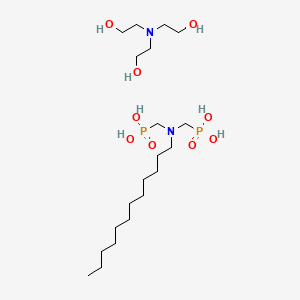
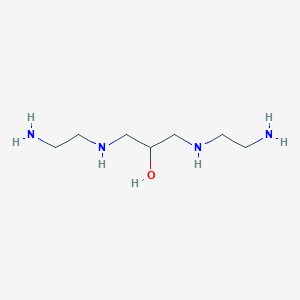
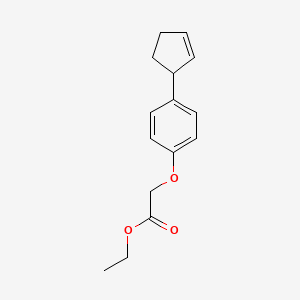
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

